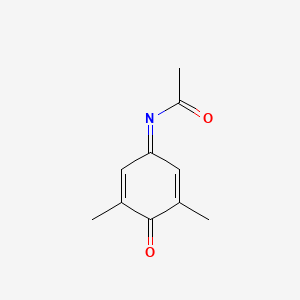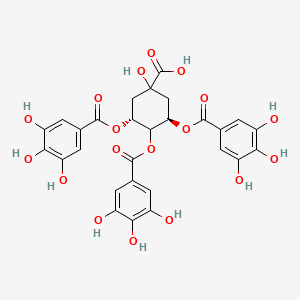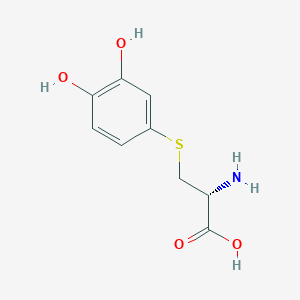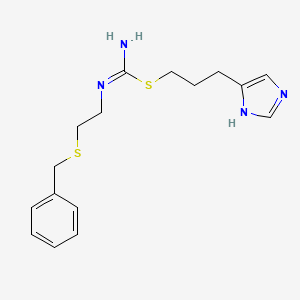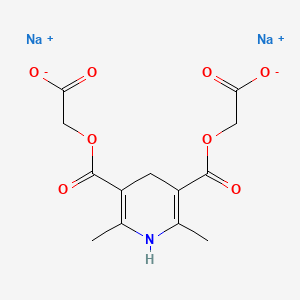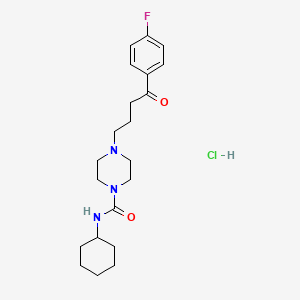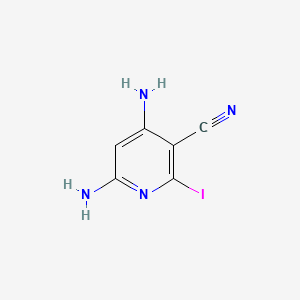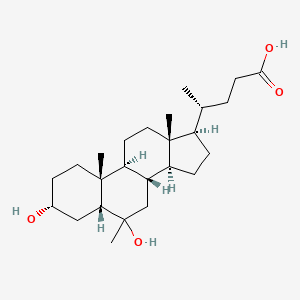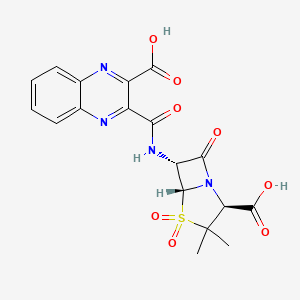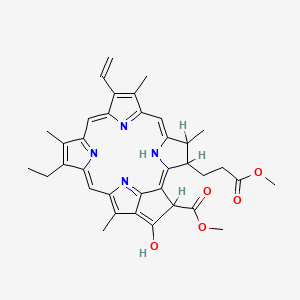
Methyl phaeophorbide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl phaeophorbide is a dark green porphyrin compound derived from chlorophyll breakdown. It is a derivative of pheophytin, where both the central magnesium has been removed and the phytol tail has been hydrolyzed. This compound is known for its use as a photosensitizer in photodynamic therapy, a promising cancer treatment with fewer side effects compared to conventional methods .
準備方法
Synthetic Routes and Reaction Conditions: Methyl phaeophorbide can be synthesized from chlorophyll through a series of chemical reactions. The process typically involves the removal of the central magnesium ion and the hydrolysis of the phytol tail. One method involves the extraction of this compound from methanol extracts of perilla leaves . Another method includes obtaining continuous films of this compound from a four-component solvent consisting of dimethylformamide, hexane, toluene, and ethanol .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as algae or plants. The extracted compound is then purified through chromatographic techniques to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: Methyl phaeophorbide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the exo ring opening in this compound derivatives under the action of amines .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents such as amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications .
科学的研究の応用
Methyl phaeophorbide has a wide range of scientific research applications:
作用機序
The mechanism of action of methyl phaeophorbide involves its role as a photosensitizer in photodynamic therapy. Upon light irradiation, this compound reaches an excited state and reacts with oxygen to produce reactive oxygen species. These reactive oxygen species induce cell death through cytotoxicity, activation of an immune response, and local depletion of oxygen and nutrients .
類似化合物との比較
Pheophorbide a: Another chlorophyll derivative used as a photosensitizer in photodynamic therapy.
Purpurin-18: A derivative obtained from methyl phaeophorbide through ring-opening and rearrangement reactions.
Uniqueness: this compound is unique due to its high efficiency in producing reactive oxygen species and its potential for use in various scientific and industrial applications. Its ability to induce apoptosis in cancer cells and its role in developing photovoltaic converters highlight its versatility and importance in research and industry .
特性
CAS番号 |
5594-30-9 |
|---|---|
分子式 |
C36H38N4O5 |
分子量 |
606.7 g/mol |
IUPAC名 |
methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3/t18-,22-,32+/m0/s1 |
InChIキー |
HUXSMOZWPXDRTN-SDHKEVEOSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |
異性体SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |
Key on ui other cas no. |
5594-30-9 |
同義語 |
methylbacteriopheophorbide methylpheophorbide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


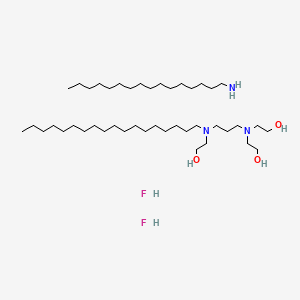
![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)
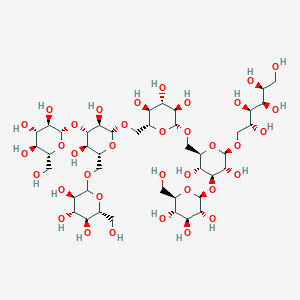
![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)
![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)
